Cas no 1060811-17-7 (2-(Trifluoromethyl)pyridine-4-sulfonyl chloride)
2-(Trifluoromethyl)pyridine-4-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
-
- 2-TRIFLUOROMETHYL-PYRIDINE-4-SULFONYL CHLORIDE
- 1060811-17-7
- BPEURWSCSCKPMK-UHFFFAOYSA-N
- DTXSID801240689
- AT20191
- AKOS006333426
- 2-(Trifluoromethyl)-4-pyridinesulfonyl chloride
- EN300-657401
- 2-(TRIFLUOROMETHYL)PYRIDINE-4-SULFONYL CHLORIDE
- GS3010
- DB-133959
- AB67243
- SCHEMBL15454569
- 2-(Trifluoromethyl)pyridine-4-sulfonyl chloride
-
- MDL: MFCD13188847
- Inchi: 1S/C6H3ClF3NO2S/c7-14(12,13)4-1-2-11-5(3-4)6(8,9)10/h1-3H
- InChI Key: BPEURWSCSCKPMK-UHFFFAOYSA-N
- SMILES: ClS(C1C=CN=C(C(F)(F)F)C=1)(=O)=O
Computed Properties
- Exact Mass: 244.9525117Da
- Monoisotopic Mass: 244.9525117Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 297
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 55.4Ų
2-(Trifluoromethyl)pyridine-4-sulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 222466-500mg |
2-(Trifluoromethyl)pyridine-4-sulfonyl chloride, 95% min |
1060811-17-7 | 95% | 500mg |
$840.00 | 2023-09-06 | |
| Matrix Scientific | 222466-1g |
2-(Trifluoromethyl)pyridine-4-sulfonyl chloride, 95% min |
1060811-17-7 | 95% | 1g |
$1512.00 | 2023-09-06 | |
| eNovation Chemicals LLC | Y1126356-500mg |
2-Trifluoromethyl-pyridine-4-sulfonyl chloride |
1060811-17-7 | 95% | 500mg |
$610 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1126356-1g |
2-Trifluoromethyl-pyridine-4-sulfonyl chloride |
1060811-17-7 | 95% | 1g |
$1115 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1126356-5g |
2-Trifluoromethyl-pyridine-4-sulfonyl chloride |
1060811-17-7 | 95% | 5g |
$4475 | 2024-07-28 | |
| Enamine | EN300-657401-0.05g |
2-(trifluoromethyl)pyridine-4-sulfonyl chloride |
1060811-17-7 | 0.05g |
$780.0 | 2023-05-30 | ||
| Enamine | EN300-657401-0.1g |
2-(trifluoromethyl)pyridine-4-sulfonyl chloride |
1060811-17-7 | 0.1g |
$817.0 | 2023-05-30 | ||
| Enamine | EN300-657401-0.25g |
2-(trifluoromethyl)pyridine-4-sulfonyl chloride |
1060811-17-7 | 0.25g |
$855.0 | 2023-05-30 | ||
| Enamine | EN300-657401-0.5g |
2-(trifluoromethyl)pyridine-4-sulfonyl chloride |
1060811-17-7 | 0.5g |
$891.0 | 2023-05-30 | ||
| Enamine | EN300-657401-1.0g |
2-(trifluoromethyl)pyridine-4-sulfonyl chloride |
1060811-17-7 | 1g |
$928.0 | 2023-05-30 |
2-(Trifluoromethyl)pyridine-4-sulfonyl chloride Related Literature
-
Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
-
Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
-
M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
-
Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
Additional information on 2-(Trifluoromethyl)pyridine-4-sulfonyl chloride
2-(Trifluoromethyl)pyridine-4-sulfonyl chloride: A Key Intermediate in Medicinal Chemistry and Organic Synthesis
2-(Trifluoromethyl)pyridine-4-sulfonyl chloride is a versatile organic compound with a unique chemical structure that has gained significant attention in the field of medicinal chemistry and drug discovery. The compound, with the CAS number 1060811-17-7, represents a critical building block in the development of novel therapeutic agents. Its trifluoromethyl group and sulfonyl chloride functionality make it an ideal candidate for various chemical transformations, enabling the synthesis of bioactive molecules with enhanced pharmacological properties.
The pyridine ring in this compound serves as a crucial scaffold for drug design, offering a balance between hydrophobicity and hydrophilicity. The trifluoromethyl substituent, known for its electron-withdrawing properties, significantly influences the electronic distribution within the molecule. This characteristic is particularly important in modulating the reactivity and selectivity of the compound in chemical reactions. Recent studies have highlighted the role of trifluoromethyl groups in enhancing the metabolic stability of drug candidates, making this compound a valuable tool in the optimization of therapeutic agents.
2-(Trifluoromethyl)pyridine-4-sulfonyl chloride has been extensively explored in the context of antimicrobial and anti-inflammatory drug development. A 2023 study published in Journal of Medicinal Chemistry demonstrated its potential in the synthesis of pyridine-based derivatives with potent anti-inflammatory activity. The sulfonyl chloride functionality allows for the introduction of various functional groups, facilitating the design of molecules with tailored biological activity. This flexibility has positioned the compound as a key intermediate in the development of targeted therapies for inflammatory diseases.
Recent advancements in computational chemistry have further elucidated the reactivity and selectivity of 2-(Trif, fluoromethyl)pyridine-4-sulfonyl chloride. Molecular modeling studies have shown that the trifluoromethyl group enhances the electrophilic character of the sulfonyl chloride moiety, making it more reactive towards nucleophilic attack. This property is particularly advantageous in the synthesis of pharmaceutical intermediates where high reactivity is required. The compound's ability to undergo electrophilic substitution reactions has been leveraged in the development of antitumor agents with improved cellular uptake and target specificity.
One of the most promising applications of 2-(Trifluoromethyl)pyridine-4-sullyn chloride is in the field of antimicrobial drug discovery. A 2024 study published in Antimicrobial Agents and Chemotherapy reported the synthesis of pyridine-derived sulfonamides using this compound as a starting material. The resulting derivatives exhibited enhanced antibacterial activity against multidrug-resistant strains, highlighting the compound's potential in combating antibiotic resistance. The trifluoromethyl group was found to play a critical role in improving the lipophilicity of the final products, which is essential for their penetration into bacterial cell membranes.
Moreover, the 2-(Trifluoromethyl)pyridine-4-sulfonyl chloride has shown promise in the development of anti-inflammatory agents. Research published in Pharmaceutical Research in 2023 demonstrated that derivatives synthesized from this compound exhibited significant anti-inflammatory effects in vitro. The sulfonyl chloride functionality was found to be crucial in the formation of covalent bonds with target proteins, thereby modulating their activity. This mechanism of action is particularly relevant in the design of targeted therapies for inflammatory conditions such as arthritis and asthma.
The synthetic versatility of 2-(Trifluoromethyl)pyridine-4-sulfonyl chloride has also been exploited in the development of antiviral agents. A 2022 study in Antiviral Research reported the synthesis of pyridine-based sulfonamides with potent antiviral activity against several RNA viruses. The trifluoromethyl group was found to enhance the stability of the final products, which is essential for their efficacy in vivo. This compound's ability to undergo substitution reactions has made it a valuable tool in the design of antiviral drugs with improved pharmacokinetic profiles.
Recent developments in green chemistry have also highlighted the importance of 2-(Trifluoromethyl)pyridine-4-sulfonyl chloride in sustainable drug synthesis. Researchers have explored the use of microwave-assisted synthesis and flow chemistry to improve the efficiency and selectivity of reactions involving this compound. These methods have been shown to reduce the energy consumption and waste generation associated with traditional synthetic routes, making the compound a key player in the transition towards more environmentally friendly pharmaceutical manufacturing.
Furthermore, the 2-(Trifluoromethyl)pyridine-4-sulfonyl chloride has been utilized in the development of prodrugs with improved bioavailability. A 2023 study in Drug Delivery and Translational Research demonstrated that derivatives synthesized from this compound exhibited enhanced oral bioavailability due to the trifluoromethyl group's ability to modulate metabolic pathways. This property has made the compound a valuable tool in the design of targeted drug delivery systems for various therapeutic applications.
Overall, 2-(Trifluoromethyl)pyridine-4-sulfonyl chloride represents a critical intermediate in the synthesis of a wide range of pharmaceutical compounds. Its unique chemical structure and functional groups have enabled the development of novel therapeutic agents with improved pharmacological properties. As research in medicinal chemistry and drug discovery continues to evolve, the importance of this compound is expected to grow, solidifying its role as a key player in the development of innovative therapies.
1060811-17-7 (2-(Trifluoromethyl)pyridine-4-sulfonyl chloride) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)